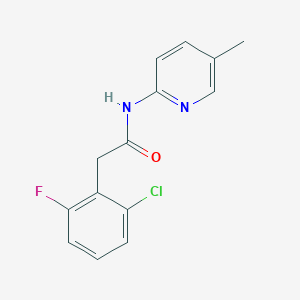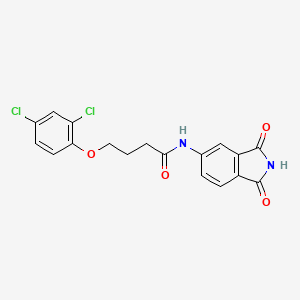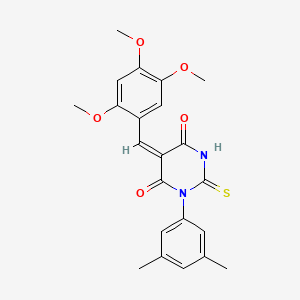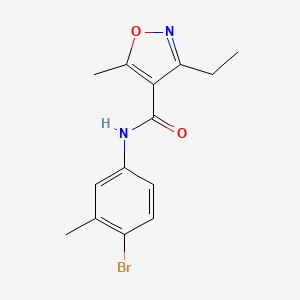![molecular formula C18H16N2O3S B4850408 N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4850408.png)
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide
説明
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide is a selective inhibitor of BTK, which is a member of the Tec family of non-receptor tyrosine kinases. BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells. This compound also inhibits other kinases such as interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK), which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, this compound has demonstrated efficacy in various types of cancers, including B-cell lymphoma, multiple myeloma, and solid tumors. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed. In addition, this compound has been shown to be well-tolerated in clinical trials, with manageable adverse events.
実験室実験の利点と制限
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK. This compound has also been shown to be well-tolerated in preclinical studies, which makes it a promising candidate for further development. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in combination with other drugs, which limits our understanding of its potential synergistic effects.
将来の方向性
There are several future directions for the development of N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide. One direction is to evaluate its efficacy in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to explore its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cell receptor signaling. In addition, further studies are needed to optimize the formulation and delivery of this compound to improve its solubility and bioavailability.
科学的研究の応用
N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell lymphoma, multiple myeloma, and solid tumors. Preclinical studies have shown that this compound inhibits the growth of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-5-6-12(8-11(10)2)13-9-24-18(15(13)16(19)21)20-17(22)14-4-3-7-23-14/h3-9H,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXNBNKAHMLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4850327.png)
![N-{2-[5-(2,5-dichlorophenyl)-2-furyl]-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4850333.png)

![4-[(2-bromophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4850339.png)
![methyl 4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4850347.png)
![N-ethyl-1',6-dimethyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4850360.png)

![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4850367.png)
![3-allyl-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850374.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4850380.png)

![2-[4-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4850392.png)


